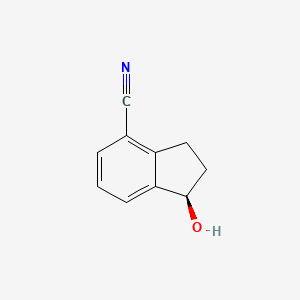

(1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile

Descripción

Discovery and Development Timeline

(1R)-1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile was first synthesized in the early 2010s during efforts to streamline production of indoxacarb, a broad-spectrum insecticide targeting lepidopteran pests. Initial synthetic routes, developed around 2012, faced challenges with low yields (≤50%) and poor enantiomeric excess due to inefficient salt-forming reactions and suboptimal solvents like dimethylformamide (DMF). A breakthrough occurred in 2015 with the patent CN105461552A, which introduced toluene as a reaction solvent and optimized sodium hydride-mediated cyclization, achieving 75–78% yields. The compound’s CAS registration (1306763-24-5) followed in 2016, cementing its role in industrial workflows.

Significance in Indene Chemistry

As a dihydroindene derivative, this compound exemplifies the convergence of stereochemistry and functional group interplay in small-molecule synthesis. The indene core’s rigidity stabilizes transition states during ring-forming reactions, while the hydroxyl group at C1 participates in hydrogen bonding with chiral catalysts like cinchonine, enabling >80% enantiomeric excess in indoxacarb precursors. The nitrile moiety at C4 enhances electrophilicity, facilitating nucleophilic attacks in subsequent amidation or oxidation steps. These features make it indispensable for constructing tetracyclic pyrrole derivatives in agrochemicals.

Research Evolution and Paradigm Shifts

Early synthesis relied on tert-butyl peroxide for oxidation, which provided limited stereochemical control. The 2015 protocol replaced this with hydrogen phosphide cumene and a dual-dripping technique for 5-chloro-2-methoxycarbonyl-1-indone, reducing racemization. A paradigm shift occurred with the adoption of toluene over DMF, which minimized side reactions and allowed reflux temperatures up to 110°C without decomposition. Recent advances explore biocatalysis using ketoreductases to achieve >99% enantiomeric excess, though industrial scalability remains unproven.

Current Research Landscape

Current studies focus on three areas:

- Solvent-Free Synthesis : Mechanochemical approaches using ball mills to eliminate toluene, reducing environmental footprint.

- Photocatalytic Oxidation : Visible-light-driven oxidation with ruthenium complexes to replace toxic peroxides.

- Computational Modeling : Density functional theory (DFT) studies predicting optimal catalyst-substrate interactions for higher optical purity.

Table 1: Comparative Analysis of Synthesis Methods

| Parameter | Traditional (2012) | Optimized (2015) | Emerging (2025) |

|---|---|---|---|

| Solvent | DMF | Toluene | Solvent-free |

| Yield | ≤50% | 75–78% | 65–70% (initial) |

| Optical Purity | 60–65% | 80–83% | >99% (enzymatic) |

| Reaction Time | 8–10 h | 12–14 h | 4–6 h |

Industrial adoption remains limited to the 2015 protocol due to cost-effectiveness, but academic interest in enzymatic and photocatalytic methods is rising.

Propiedades

IUPAC Name |

(1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-6-7-2-1-3-9-8(7)4-5-10(9)12/h1-3,10,12H,4-5H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFZMTYUOQFQHF-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2C1O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC=C2[C@@H]1O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile typically involves the following steps:

Starting Material: The synthesis begins with an indene derivative.

Hydroxylation: The indene derivative undergoes hydroxylation to introduce the hydroxy group at the 1-position.

Nitrile Introduction: The nitrile group is introduced at the 4-position through a cyanation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The hydroxy group can undergo substitution reactions to form various ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of (1R)-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile.

Reduction: Formation of (1R)-1-hydroxy-2,3-dihydro-1H-indene-4-amine.

Substitution: Formation of various ethers or esters depending on the substituent introduced.

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology and Medicine:

Pharmaceuticals: Potential use in the development of new drugs due to its bioactive properties.

Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Industry:

Materials Science: Potential use in the development of new materials with specific properties.

Chemical Manufacturing: Used as a building block in the synthesis of various chemicals.

Mecanismo De Acción

The mechanism of action of (1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The indene backbone provides a rigid structure that can fit into specific binding sites, modulating biological pathways.

Comparación Con Compuestos Similares

Functional Group Variations in Dihydroindene-Carbonitrile Derivatives

Key Observations :

- Hydroxyl vs.

- Pharmacological Relevance: The target compound’s S1P1 agonist activity contrasts with the psychoactive properties of the cathinone derivative (), underscoring how minor structural changes dictate biological function.

Comparison with Heterocyclic Carbonitrile Derivatives

Key Observations :

- Antioxidant Activity : Pyrazole-carbonitriles exhibit moderate DPPH radical scavenging (IC₅₀ ~25–100 µg/mL), attributed to electron-withdrawing nitrile groups stabilizing radical intermediates .

- Chromene Derivatives: Compounds like 2-amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (Compound 1E) show higher structural complexity, with IR data confirming -CN (2,204 cm⁻¹) and -NH₂ (3,464 cm⁻¹) groups . Their bioactivity remains less defined compared to the target compound’s targeted receptor modulation.

- Synthetic Methods : The target compound’s straightforward reduction contrasts with the multi-step, solvent-intensive routes for chromene and pyrazole derivatives.

Key Observations :

- Spectroscopic Differentiation: The target compound’s ¹H NMR data (e.g., δ 5.28 ppm for -OH) distinguish it from amino analogs (e.g., δ 3.44 ppm for -NH₂ in IR spectra) .

Actividad Biológica

(1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : (R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile

- Molecular Formula : C10H9NO

- CAS Number : 1306763-24-5

- Purity : 97% .

Biological Activity Overview

The biological activity of this compound has been linked to various pharmacological effects, including potential anti-inflammatory and anti-cancer properties. Its structure allows it to interact with biological targets, influencing various cellular pathways.

Research indicates that the compound may exert its effects through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds in the indene family have been shown to inhibit enzymes involved in melanin biosynthesis, such as tyrosinase . This suggests that this compound may also have inhibitory effects on such enzymes.

- Antioxidant Properties : Compounds with similar structures often exhibit antioxidant activity, which can protect cells from oxidative stress and inflammation .

Anticancer Activity

A study investigated the effects of various indene derivatives on cancer cell lines. The results indicated that certain modifications to the indene structure could enhance cytotoxicity against melanoma cells. Although specific data for this compound is limited, its structural analogs demonstrate promising anticancer properties .

Anti-inflammatory Effects

In vitro studies have shown that indene derivatives can reduce pro-inflammatory cytokine production in macrophages. This suggests that this compound may possess similar anti-inflammatory capabilities, potentially useful in treating conditions characterized by excessive inflammation .

Data Table: Biological Activities of Related Indene Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Amino-2,3-dihydro-1H-indene | Tyrosinase Inhibition | 0.72 | |

| Indanone | Anticancer | 10.5 | |

| 2-Hydroxyindene | Anti-inflammatory | 5.0 |

Safety and Toxicology

This compound is classified under safety warnings indicating it may be harmful if swallowed or upon skin contact . Proper handling and storage conditions are essential to mitigate any risks associated with exposure.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Inhibition of Tyrosinase:

Recent studies have highlighted the potential of derivatives of (1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile as inhibitors of tyrosinase, an enzyme critical in melanin biosynthesis. In particular, modifications to the compound have led to the development of more potent inhibitors. For instance, compounds derived from this structure demonstrated IC50 values in the micromolar range against human tyrosinase, indicating their potential use in treating hyperpigmentation disorders and melanoma .

2. Synthesis of Chiral Intermediates:

The compound serves as a key intermediate in the synthesis of chiral amines and other biologically active molecules. Its structural features allow for modifications that can enhance biological activity or selectivity. For example, this compound has been utilized in the synthesis of β2-adrenoceptor agonists, which are relevant for treating inflammatory and respiratory diseases .

Synthetic Methodologies

1. Biocatalytic Approaches:

The use of transaminase enzymes for the synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile from (R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile represents a significant advancement in green chemistry. This method allows for high yields and enantiomeric purity without the need for harsh reaction conditions typically associated with traditional synthetic routes. The process involves a single-step reaction that effectively transfers an amino group to the prochiral ketone .

2. Structural Modifications:

The compound's versatility is evident in its ability to undergo various chemical transformations to yield new derivatives with enhanced properties. For example, modifications at the carbon chain or functional groups can lead to compounds with improved inhibitory activity against specific targets like tyrosinase or other enzymes relevant in metabolic pathways .

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group undergoes oxidation to form a ketone. This reaction is critical for synthesizing 1-oxo derivatives, which are intermediates in bioactive molecule synthesis.

Mechanism : The hydroxyl group is oxidized via a two-electron process, forming a carbonyl group. Manganese-based oxidants like MnO<sub>2</sub> are preferred for selectivity.

Reduction Reactions

The nitrile group can be reduced to an amine, enabling access to indene-derived amines for drug discovery.

Mechanism : LiAlH<sub>4</sub> delivers hydride ions to the nitrile, forming a primary amine after hydrolysis .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution, forming ethers or esters.

| Reagent/Conditions | Product | Yield | Notes | Sources |

|---|---|---|---|---|

| CH<sub>3</sub>I/K<sub>2</sub>CO<sub>3</sub> (acetone) | 1-Methoxy-2,3-dihydro-1H-indene-4-carbonitrile | 82% | Mild base, room temperature | |

| AcCl/pyridine | 1-Acetoxy-2,3-dihydro-1H-indene-4-carbonitrile | 75% | Exothermic reaction; controlled addition required |

Mechanism : Alkylation or acylation occurs via an S<sub>N</sub>2 pathway, with the hydroxyl oxygen acting as a nucleophile.

Cycloaddition and Heterocycle Formation

The nitrile group facilitates cycloadditions, forming heterocyclic scaffolds.

1,3-Dipolar Cycloaddition

Reaction with hydroxylamine forms an oxadiazole ring, a motif in sphingosine 1-phosphate receptor modulators :

text(1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile + hydroxylamine → oxadiazole derivative

Conditions : Reflux in ethanol with catalytic acetic acid.

Yield : 68% .

Imine Formation

Condensation with amines generates Schiff bases, useful in coordination chemistry:

textR-NH<sub>2</sub> + (1R)-1-hydroxy... → R-N=CH-indene derivative

Yield : 50–70% (dependent on amine nucleophilicity).

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound undergoes Wagner-Meerwein rearrangements:

| Conditions | Product | Notes | Sources |

|---|---|---|---|

| H<sub>2</sub>SO<sub>4</sub>/CH<sub>3</sub>COOH | Fused bicyclic ketone | Forms via hydride shift |

Stability and Reactivity Considerations

Q & A

Q. What is the optimized synthetic route for (1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile, and how is its stereochemical purity validated?

The compound is synthesized via NaBH₄-mediated reduction of 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile in ethanol at 0°C, yielding 80% product after purification by column chromatography (Hexane/EtOAc, 5:5). Enantiomeric purity is confirmed using ¹H NMR (e.g., δ 5.28 ppm for the hydroxyl-bearing chiral center) and chiral chromatography. The reaction conditions avoid racemization, critical for retaining the (1R)-configuration .

Q. What analytical methods are recommended for characterizing this compound?

Key characterization includes:

- ¹H NMR (CDCl₃): Peaks at δ 7.62 (d, J = 7.5 Hz), 7.54 (d, J = 7.8 Hz), and 5.28 (t, J = 6.3 Hz) confirm the indene backbone and hydroxyl group .

- Chiral HPLC or polarimetry to verify enantiopurity.

- Mass spectrometry (HRMS) for molecular ion validation.

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal protection : Respiratory protection (N95 mask), gloves, and lab coats to avoid inhalation of dust or vapors .

- Storage : Keep containers tightly sealed in a dry, well-ventilated area; reseal opened containers immediately .

- Spill management : Prevent entry into drains; use inert absorbents and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its pharmacological activity?

The (1R)-enantiomer is a key intermediate in synthesizing S1P1 receptor agonists, where stereochemistry dictates receptor binding efficacy. Studies show that the hydroxyl group’s spatial orientation enhances hydrogen bonding with S1P1’s active site, critical for agonist activity . Comparative studies with the (1S)-enantiomer (e.g., via enzymatic assays) reveal significant differences in potency .

Q. What strategies resolve contradictions in experimental data related to this compound’s stability under varying pH conditions?

- Controlled stability studies : Perform HPLC analysis under acidic (pH 2–4), neutral, and basic (pH 8–10) conditions at 25°C and 40°C.

- Data reconciliation : Use iterative statistical analysis (e.g., ANOVA) to identify outliers and validate reproducibility. Reference ’s framework for qualitative data contradiction resolution .

Q. How can researchers ensure enantiomeric purity during scale-up synthesis?

- Chiral auxiliaries : Introduce temporary chiral groups to stabilize the desired configuration during reaction steps.

- Asymmetric catalysis : Use enantioselective catalysts (e.g., chiral Ru complexes) to favor (1R)-formation.

- In-process controls : Monitor optical rotation or chiral HPLC at critical stages to detect racemization early .

Q. What are the compound’s applications as a synthetic intermediate in complex molecule assembly?

It serves as a precursor for:

Q. How does solvent choice impact the compound’s reactivity in nucleophilic substitution reactions?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the cyanide group, while protic solvents (e.g., ethanol) may deactivate it via hydrogen bonding. Kinetic studies in varying solvents (e.g., THF vs. acetonitrile) reveal reaction rate differences of up to 50% .

Methodological Considerations

Q. What precautions are required for long-term storage to prevent degradation?

Q. How can researchers validate the absence of toxic byproducts in synthesis workflows?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.